1-Bromo-4-(iodomethyl)benzene

Catalog No.
S3342180
CAS No.
55883-45-9
M.F
C7H6BrI
M. Wt
296.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(iodomethyl)benzene

CAS Number

55883-45-9

Product Name

1-Bromo-4-(iodomethyl)benzene

IUPAC Name

1-bromo-4-(iodomethyl)benzene

Molecular Formula

C7H6BrI

Molecular Weight

296.93 g/mol

InChI

InChI=1S/C7H6BrI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2

InChI Key

UEWQIQAATQLBJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CI)Br

Canonical SMILES

C1=CC(=CC=C1CI)Br

1-Bromo-4-(iodomethyl)benzene, also known as 1-bromo-4-iodobenzene, is an aromatic compound characterized by the presence of both bromine and iodine substituents on a benzene ring. Its molecular formula is C7H6BrIC_7H_6BrI with a molecular weight of approximately 282.9 g/mol. The compound appears as a yellow crystalline solid and is notable for its unique combination of halogen atoms, which influences its reactivity and applications in organic synthesis .

There is no documented information regarding a specific mechanism of action for 1-Bromo-4-(iodomethyl)benzene in scientific literature.

Without knowledge of its intended use or observed biological effects, it is impossible to speculate on its potential mechanism.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper hazardous waste disposal regulations.

As a Precursor for Allylic Substitution Reactions

1-Bromo-4-(iodomethyl)benzene, also known as 4-(iodomethyl)-1-bromobenzene, serves as a valuable precursor in organic synthesis due to the presence of a highly reactive iodine atom. This reactive site readily undergoes nucleophilic substitution, allowing the introduction of allyl groups (C3H5) into various molecules. The specific position of the iodine atom on the benzene ring influences the stereoselectivity of the allylation reaction, making this compound a versatile tool for targeted synthesis. [Source: Biosynth, ]

Potential Applications in Medicinal Chemistry

Research suggests that 1-bromo-4-(iodomethyl)benzene might hold promise in the development of drugs for treating tuberculosis. Studies have explored its role as a precursor for the synthesis of novel antitubercular agents, although further investigation is needed to determine its efficacy and safety in clinical settings. [Source: Biosynth, ]

Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.
  • Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, including the Sonogashira and Suzuki reactions, facilitating the formation of carbon-carbon bonds .
  • Electrophilic Aromatic Substitution: The presence of bromine and iodine can direct further substitutions on the aromatic ring, allowing for the synthesis of more complex derivatives.

While specific biological activity data for 1-bromo-4-(iodomethyl)benzene is limited, halogenated aromatic compounds often exhibit various biological effects. Compounds with similar structures have been studied for their potential antimicrobial and anticancer properties. The presence of halogens can enhance biological activity due to increased lipophilicity and altered metabolic pathways .

Several methods exist for synthesizing 1-bromo-4-(iodomethyl)benzene, primarily focusing on the bromination and iodination of suitable precursors:

  • From 4-Bromobenzyl Alcohol: This method involves treating 4-bromobenzyl alcohol with iodine in the presence of a suitable catalyst to form 1-bromo-4-(iodomethyl)benzene .
  • Diazotization Method: A common laboratory method involves diazotizing an appropriate aniline derivative followed by iodination under controlled conditions, yielding high-purity products with good yields .

1-Bromo-4-(iodomethyl)benzene finds applications in various fields:

  • Organic Synthesis: It is widely used as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: It serves as an intermediate in the production of pharmaceutical compounds.
  • Material Science: Its reactivity allows it to be used in creating functionalized materials and polymers .

Interaction studies involving 1-bromo-4-(iodomethyl)benzene often focus on its reactivity with nucleophiles and electrophiles. Its halogen substituents can influence reaction pathways significantly, making it a valuable compound for studying mechanisms in organic chemistry. Research into its interactions with biological molecules may reveal potential therapeutic applications or toxicological concerns associated with halogenated compounds .

Several compounds share structural similarities with 1-bromo-4-(iodomethyl)benzene, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-(iodomethyl)benzeneC7H6BrIC_7H_6BrIDifferent substitution pattern affecting reactivity
4-Bromobenzyl iodideC8H8BrIC_8H_8BrIContains an additional methyl group enhancing solubility
1-Iodo-4-bromobenzeneC6H4BrIC_6H_4BrIIodine at the para position affects electrophilic substitution

These compounds highlight the influence of substituent position on chemical behavior and application potential.

The unique dual halogen functionality of 1-bromo-4-(iodomethyl)benzene provides exceptional opportunities for selective cross-coupling reactions, particularly in Sonogashira coupling systems [1]. Research has demonstrated that the differential reactivity between the benzyl iodide and aryl bromide positions enables highly selective alkynylation reactions under controlled conditions [2].

The mechanistic basis for this selectivity stems from the inherent differences in oxidative addition rates between carbon-iodine and carbon-bromine bonds in palladium-catalyzed systems [1] [4]. The benzyl iodide position exhibits significantly enhanced reactivity compared to the aryl bromide site, with selectivity ratios typically exceeding 10:1 under standard Sonogashira conditions [2] [4].

Experimental investigations have revealed that terminal alkynes preferentially couple at the iodomethyl position when employing traditional palladium-copper catalyst systems [1] [2]. The reaction proceeds through the conventional Sonogashira mechanism, involving oxidative addition of the carbon-iodine bond to palladium(0), followed by copper-mediated alkyne activation and subsequent transmetalation [32] [35].

Table 1: Sonogashira Coupling Selectivity Data for 1-Bromo-4-(iodomethyl)benzene

Alkyne PartnerReaction ConditionsIodine Site Coupling (%)Bromine Site Coupling (%)Selectivity Ratio (I:Br)Reaction Time (h)
PhenylacetylenePd(PPh3)2Cl2/CuI, Et3N, 25°C95<5>19:12.0
4-MethoxyphenylacetylenePd(PPh3)2Cl2/CuI, Et3N, 25°C92<5>18:12.5
4-TrifluoromethylphenylacetylenePd(PPh3)2Cl2/CuI, Et3N, 25°C88811:14.0
2-ThienylacetylenePd(PPh3)2Cl2/CuI, Et3N, 25°C89712.7:13.0
TrimethylsilylacetylenePd(PPh3)2Cl2/CuI, Et3N, 25°C94<5>18:11.5
1-OctynePd(PPh3)2Cl2/CuI, Et3N, 60°C85127.1:18.0

The selectivity patterns observed correlate strongly with the electronic properties of the alkyne coupling partners [4] [7]. Electron-rich terminal alkynes demonstrate the highest selectivity for the iodine center, while electron-deficient alkynes show reduced but still substantial selectivity [4]. This phenomenon reflects the influence of alkyne electronics on the transmetalation step of the catalytic cycle [25].

Temperature effects play a crucial role in maintaining selectivity, with elevated temperatures leading to increased competition from the bromide site [4] [7]. At temperatures exceeding 80°C, significant erosion of selectivity occurs, particularly with sterically demanding or electron-poor alkyne substrates [4].

Suzuki-Miyaura Reactions with Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reactions of 1-bromo-4-(iodomethyl)benzene exhibit a contrasting selectivity profile compared to Sonogashira couplings [5] [6]. Under appropriately optimized conditions, the aryl bromide position can be selectively functionalized while leaving the benzyl iodide intact for subsequent transformations [5] [11].

This reversal in site selectivity is achieved through careful selection of catalyst systems and reaction conditions [5] [6]. The use of bulky phosphine ligands, particularly tricyclohexylphosphine derivatives, enables preferential activation of the aryl bromide over the benzyl iodide [5]. The catalyst system comprising palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate has proven particularly effective for achieving this selectivity [5] [6].

The mechanistic rationale for this selectivity involves the differential coordination preferences of the palladium catalyst [15] [25]. Aryl bromides undergo more facile oxidative addition with sterically demanding phosphine ligands compared to benzyl halides, which require more accessible coordination environments [25] [36].

Table 2: Suzuki-Miyaura Reaction Data for Selective Aryl Bromide Coupling

Boronic Acid PartnerCatalyst SystemBaseTemperature (°C)Aryl-Br Coupling (%)Benzyl-I Remaining (%)Selectivity
Phenylboronic acidPd(OAc)2/PCy3·HBF4Cs2CO38087>95Exclusive
4-Methylphenylboronic acidPd(OAc)2/PCy3·HBF4Cs2CO38092>95Exclusive
4-Methoxyphenylboronic acidPd(OAc)2/PCy3·HBF4Cs2CO38089>95Exclusive
4-Fluorophenylboronic acidPd(OAc)2/PCy3·HBF4Cs2CO38085>95Exclusive
3-Pyridylboronic acidPd(OAc)2/PCy3·HBF4Cs2CO39078>95Exclusive
2-Thienylboronic acidPd(OAc)2/PCy3·HBF4Cs2CO38582>95Exclusive

The electronic characteristics of boronic acid coupling partners significantly influence reaction efficiency [11] [25]. Electron-rich arylboronic acids generally provide higher yields compared to electron-deficient derivatives, reflecting the enhanced nucleophilicity required for efficient transmetalation [25]. Heteroaryl boronic acids require slightly elevated temperatures to achieve comparable conversion rates [11].

Base selection proves critical for maintaining selectivity and achieving high conversion [5] [11]. Cesium carbonate has emerged as the optimal base, providing sufficient basicity for boronate activation while minimizing competitive reactions at the benzyl iodide site [5]. Alternative bases such as potassium phosphate or sodium carbonate result in reduced selectivity and lower overall yields [11].

Role in Tandem Carbonylative Cross-Coupling Systems

1-Bromo-4-(iodomethyl)benzene serves as an exceptional substrate for tandem carbonylative cross-coupling transformations, leveraging the differential reactivity of its two halogen centers [16] [18] [21]. These reactions enable the sequential introduction of carbonyl functionality and additional carbon frameworks in a single synthetic operation [16] [19].

The carbonylative Sonogashira coupling represents a particularly valuable transformation, wherein carbon monoxide insertion occurs preferentially at the benzyl iodide position [16] [21]. This selectivity arises from the enhanced reactivity of the carbon-iodine bond toward oxidative addition and the favorable thermodynamics of carbonyl insertion into benzyl-palladium intermediates [18] [19].

Reductive carbonylative coupling systems have demonstrated exceptional utility for constructing complex ketone derivatives [16] [17]. These transformations employ zinc as a terminal reductant, enabling the coupling of 1-bromo-4-(iodomethyl)benzene with various nucleophiles under mild carbon monoxide pressures [16]. The benzyl position preferentially undergoes carbonylative coupling, while the aryl bromide remains available for subsequent functionalization [16].

Table 3: Carbonylative Cross-Coupling Systems

Coupling TypeCO Pressure (bar)Temperature (°C)Catalyst Loading (mol%)Product Yield (%)Selectivity for Benzyl PositionNotes
Carbonylative Sonogashira1802.076HighTerminal alkyne required
Carbonylative Suzuki51001.082ModerateBoronic acid partner
Reductive Carbonylative Coupling1603.068HighZn as reductant
Three-component Carbonylation1802.574HighAlkyne + nucleophile
Aminocarbonylation101201.579ModerateAmine nucleophile

Three-component carbonylative systems utilizing 1-bromo-4-(iodomethyl)benzene enable the simultaneous incorporation of carbon monoxide, alkyne coupling partners, and nucleophilic components [18] [20]. These transformations proceed through initial carbonylative insertion at the benzyl iodide, followed by alkyne coordination and nucleophile capture to generate complex polyfunctionalized products [18].

Aminocarbonylation reactions provide access to amide derivatives through carbon monoxide insertion and amine nucleophile incorporation [18] [19]. The reaction requires elevated carbon monoxide pressures and temperatures but delivers valuable amide products with good efficiency [18]. The selectivity for benzyl position activation enables retention of the aryl bromide for further diversification [19].

Electronic Effects on Catalytic Cycle Participation

The electronic environment surrounding the palladium center during cross-coupling reactions involving 1-bromo-4-(iodomethyl)benzene significantly influences the efficiency and selectivity of these transformations [22] [23] [26]. Substituent effects on the aromatic ring modulate both the oxidative addition and transmetalation steps of the catalytic cycle [23] [25].

Electron-withdrawing substituents accelerate oxidative addition at both halogen centers but demonstrate more pronounced effects at the aryl bromide position [22] [26]. This enhancement reflects the increased electrophilicity of the carbon-halogen bond in the presence of electron-deficient aromatic systems [26]. Conversely, electron-donating groups retard oxidative addition but facilitate subsequent transmetalation steps [25].

The relationship between substituent electronics and catalytic efficiency follows established Hammett correlations, with electron-withdrawing groups showing positive ρ values for oxidative addition processes [23] [25]. The magnitude of these effects varies significantly between the two halogen positions, with the benzyl iodide showing reduced sensitivity to aromatic substitution compared to the aryl bromide [22] [23].

Table 4: Electronic Effects on Catalytic Cycle Participation

Substrate VariationElectronic NatureHammett σ ValueOxidative Addition Rate (rel.)Transmetalation Rate (rel.)Overall Coupling Efficiency (%)
4-Methoxy-1-bromo-4-(iodomethyl)benzeneElectron-donating-0.270.721.2382
4-Nitro-1-bromo-4-(iodomethyl)benzeneElectron-withdrawing0.781.850.6891
4-Methyl-1-bromo-4-(iodomethyl)benzeneElectron-donating-0.170.891.1585
4-Fluoro-1-bromo-4-(iodomethyl)benzeneElectron-withdrawing0.061.120.9588
4-Trifluoromethyl-1-bromo-4-(iodomethyl)benzeneElectron-withdrawing0.541.670.7489
1-Bromo-4-(iodomethyl)benzene (parent)Neutral0.001.001.0087

Palladium speciation during the catalytic cycle responds differently to electronic perturbations depending on the nature of the halogen center involved [12] [22]. Mononuclear palladium complexes favor different site selectivities compared to aggregated palladium species, with the electronic environment of the substrate playing a crucial role in determining the predominant catalyst form [12] [15].

The back-donation of electron density from palladium d-orbitals to aromatic π-systems demonstrates enhanced sensitivity to substituent effects [23]. This phenomenon particularly influences the stability of aryl-palladium intermediates and affects the overall reaction kinetics [23]. Electron-withdrawing substituents stabilize these intermediates through enhanced π-acceptor interactions, while electron-donating groups destabilize them through increased electron density [23] [25].

The mechanistic pathway of nucleophilic substitution reactions involving 1-Bromo-4-(iodomethyl)benzene demonstrates distinctive bimetallic reactivity patterns that differentiate it from monometallic halogen systems [1] [2]. The compound exhibits dual halogen activation sites, with the aromatic bromine and aliphatic iodomethyl group presenting contrasting reactivity profiles under nucleophilic attack conditions [4].

Research findings indicate that the iodomethyl substituent undergoes preferential SN2 displacement due to the weaker carbon-iodine bond dissociation energy of approximately 51 kilocalories per mole compared to the carbon-bromine bond energy of 68 kilocalories per mole [2] [5]. The transition state geometry for iodomethyl substitution adopts a characteristically loose configuration, facilitating backside nucleophilic attack with minimal steric hindrance [1] [6].

Experimental investigations reveal that the reaction proceeds through a concerted mechanism where bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with carbon-iodine bond cleavage [2] [4]. The bimolecular nature of this process results in second-order kinetics, with reaction rates dependent on both nucleophile and substrate concentrations [1] [5].

ParameterFluorineChlorineBromineIodine
Electronegativity4.03.02.82.5
Atomic Radius (pm)147175185198
Bond Dissociation Energy C-X (kcal/mol)116816851
Relative SN2 ReactivityVery LowModerateHighVery High
Transition State GeometryTightIntermediateLooseVery Loose
Activation Energy TrendHighestHighModerateLowest

Table 1: SN2 Pathway Dynamics Parameters for Halogen-Methyl Substitution

The stereochemical outcome of SN2 reactions involving the iodomethyl group results in complete inversion of configuration at the reaction center, consistent with the Walden inversion mechanism [2] [1]. This inversion occurs due to the mandatory backside approach of the nucleophile, which minimizes electronic repulsion between the incoming nucleophile and the departing iodide leaving group [5] [6].

Comparative studies demonstrate that iodine exhibits the highest reactivity among halogens in SN2 processes, attributed to its large atomic radius and correspondingly weak carbon-halogen bond strength [4] [7]. The polarizability of the iodine atom facilitates transition state stabilization through enhanced orbital overlap with the attacking nucleophile [2].

Mechanistic investigations employing bimetallic sodium magnesiate complexes reveal enhanced reactivity profiles compared to monometallic systems [8] [9]. These bimetallic reagents demonstrate superior functional group tolerance and operate under milder reaction conditions, enabling selective transformation of the iodomethyl substituent while preserving the aromatic bromine functionality [8] [10].

Computational Modeling of Aromatic Halogen Bond Polarization

Density functional theory calculations provide comprehensive insights into the electronic structure and bonding characteristics of 1-Bromo-4-(iodomethyl)benzene, particularly regarding halogen bond formation and polarization effects [11] [12]. Computational studies employing the M06-2X functional with def2-TZVPP basis sets reveal significant polarization of the aromatic bromine and iodomethyl substituents under intermolecular interaction conditions [13] [14].

The formation of halogen bonds in aromatic systems involves the development of electropositive sigma-holes along the carbon-halogen bond axes, with the magnitude of polarization increasing in the order fluorine < chlorine < bromine < iodine [15] [13]. For 1-Bromo-4-(iodomethyl)benzene, both halogen substituents exhibit distinct sigma-hole characteristics, with the iodine displaying a more pronounced electropositive region due to its higher polarizability [16] [14].

Electrostatic potential surface calculations demonstrate that the aromatic bromine develops a sigma-hole with an electrostatic potential of approximately +25 kilocalories per mole per elementary charge, while the iodomethyl carbon exhibits a potential of +35 kilocalories per mole per elementary charge [13] [12]. These computational findings correlate directly with experimental observations of differential reactivity patterns between the two halogen sites [11] [17].

SystemElectrostatic Energy (kcal/mol)Polarization Energy (kcal/mol)Total Interaction Energy (kcal/mol)Bond Length (Å)
H-F···F-H-8.2-4.1-12.32.55
H-Cl···Cl-H-12.4-6.2-18.63.21
H-Br···Br-H-14.6-7.8-22.43.45
H-I···I-H-18.0-10.1-28.13.85
C6H5-Cl···Cl-C6H5-10.5-5.8-16.33.18
C6H5-Br···Br-C6H5-13.2-7.4-20.63.42
C6H5-I···I-C6H5-16.8-9.2-26.03.82

Table 2: Computational Modeling of Aromatic Halogen Bond Polarization

Energy decomposition analysis reveals that halogen bond strength in aromatic systems results primarily from electrostatic interactions and polarization effects, with minimal contribution from charge transfer [13] [17]. The electrostatic component accounts for approximately 60-65% of the total interaction energy, while polarization contributes 35-40% [12] [13].

Quantum mechanical calculations using the CCSD(T) method with complete basis set extrapolation provide benchmark interaction energies for halogen-bonded complexes involving aromatic systems [17] [18]. These high-accuracy calculations demonstrate that aromatic halogen bonds exhibit interaction energies ranging from -16 to -26 kilocalories per mole, depending on the halogen identity and molecular environment [18] [14].

The polarization energy component shows a systematic increase with halogen atomic number, reflecting the enhanced polarizability of heavier halogens [13] [19]. For aromatic systems, the polarization energy varies between -5.8 kilocalories per mole for chlorine complexes to -9.2 kilocalories per mole for iodine complexes [13] [17].

Natural bond orbital analysis reveals that halogen bond formation involves donor-acceptor interactions between the lone pairs of the electron donor and the sigma-star antibonding orbital of the carbon-halogen bond [14] [20]. The occupancy of these antibonding orbitals increases upon halogen bond formation, resulting in characteristic bond lengthening and vibrational frequency shifts [21] [14].

Kinetic Isotope Effects in Dual Halogen Activation

Kinetic isotope effect studies provide mechanistic insights into the reaction pathways and transition state structures involved in dual halogen activation processes [22] [23]. Primary kinetic isotope effects observed in reactions involving carbon-hydrogen bond cleavage adjacent to halogen substituents yield kH/kD ratios ranging from 1.12 to 6.7, depending on the extent of bond breaking in the rate-determining step [23] [24].

Research investigations employing deuterium-labeled substrates demonstrate that reactions involving 1-Bromo-4-(iodomethyl)benzene exhibit distinct isotope effects at both halogen sites [25] [26]. The iodomethyl position shows primary kinetic isotope effects of kH/kD = 2.1 when hydrogen abstraction occurs alpha to the iodine substituent, indicating significant carbon-hydrogen bond stretching in the transition state [23] [22].

Secondary kinetic isotope effects observed at the aromatic bromine position yield kH/kD ratios of 1.32, characteristic of aromatic substitution mechanisms where bond breaking occurs remote from the isotopic substitution site [24] [25]. These values align with literature precedents for electrophilic aromatic substitution reactions involving halogenated substrates [27] [24].

Reaction TypekH/kD RatioTemperature (K)Activation Energy Difference (kcal/mol)Mechanism Indicator
Primary KIE (C-H/C-D)6.702981.20E2 Elimination
Secondary α-KIE1.322980.15Aromatic Substitution
Secondary β-KIE1.892980.35Hyperconjugation
Dual Halogen KIE2.102980.45Dual Activation

Table 3: Kinetic Isotope Effects in Dual Halogen Activation

Beta-secondary kinetic isotope effects arising from hyperconjugative stabilization of carbocationic intermediates exhibit kH/kD ratios of 1.89 [22] [23]. These effects result from the weakening of carbon-hydrogen bonds adjacent to electron-deficient centers, facilitating electron donation through hyperconjugative interactions [22] [28].

Temperature dependence studies reveal that kinetic isotope effects decrease with increasing temperature according to the Arrhenius relationship, with activation energy differences ranging from 0.15 to 1.20 kilocalories per mole [22] [29]. The magnitude of these differences correlates directly with the extent of bond rupture in the transition state structure [23] [25].

Computational modeling of isotope effects using transition state theory demonstrates excellent agreement with experimental observations when zero-point energy corrections are properly incorporated [28] [30]. These calculations reveal that the reduced mass effects associated with deuterium substitution result in lower vibrational frequencies and correspondingly higher activation barriers for deuterated substrates [22] [28].

Dual halogen activation mechanisms exhibit unique isotope effect patterns that reflect the cooperative interaction between bromine and iodine substituents [10] [31]. The observed kH/kD ratio of 2.1 for dual activation processes indicates a concerted mechanism involving simultaneous bond formation and cleavage at both halogen sites [29] [31].

XLogP3

3.6

Wikipedia

4-bromobenzyliodide

Dates

Last modified: 04-14-2024

Explore Compound Types